5-Lipoxygenase Inhibitory Activity: Target Compound vs. Reference Inhibitors
The target compound was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX). It showed IC₅₀ >10,000 nM, indicating no measurable inhibitory activity at pharmacologically relevant concentrations [1]. In contrast, the reference 5-LOX inhibitor zileuton exhibits an IC₅₀ of approximately 300–500 nM under comparable assay conditions, and the structurally related pyrazole-naphthalene derivative 5j from the Wang et al. series shows tubulin polymerization inhibition with an IC₅₀ of 4.6 µM but no reported 5-LOX activity [2]. The target compound is thus functionally distinguished as a 5-LOX-inactive analog, making it suitable as a negative control for target engagement studies involving pyrazole-naphthalene chemotypes.
| Evidence Dimension | 5-LOX enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM (no inhibition detected) |
| Comparator Or Baseline | Zileuton: ~300–500 nM; Pyrazole-naphthalene compound 5j: no reported 5-LOX activity |
| Quantified Difference | >20-fold less active than zileuton; functionally inactive at assay limit |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
The compound's lack of 5-LOX activity identifies it as a chemotype-specific negative control, enabling researchers to deconvolute target engagement when screening pyrazole-naphthalene libraries.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). IC₅₀ >1.00E+4 nM against human recombinant 5-LOX. View Source
- [2] Wang G, Liu W, Peng Z, et al. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization. Bioorg Chem. 2020;103:104141. View Source
